Ethyl 5-bromo-6-fluorobenzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-6-fluorobenzofuran-3-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine . This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then subjected to reduction to obtain the desired compound .
Industrial Production Methods
the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-bromo-6-fluorobenzofuran-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Sodium carbonate: Used in the initial synthesis step.
Reducing agents: Used to reduce the nitro group to the desired product.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can have different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
Ethyl 5-bromo-6-fluorobenzofuran-3-carboxylate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of ethyl 5-bromo-6-fluorobenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways in biological systems. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity and exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ethyl 5-bromo-6-fluorobenzofuran-3-carboxylate include other benzofuran derivatives such as:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities compared to other benzofuran derivatives .
Eigenschaften
Molekularformel |
C11H8BrFO3 |
---|---|
Molekulargewicht |
287.08 g/mol |
IUPAC-Name |
ethyl 5-bromo-6-fluoro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C11H8BrFO3/c1-2-15-11(14)7-5-16-10-4-9(13)8(12)3-6(7)10/h3-5H,2H2,1H3 |
InChI-Schlüssel |
LNUNTORHCFGIKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=COC2=CC(=C(C=C21)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.